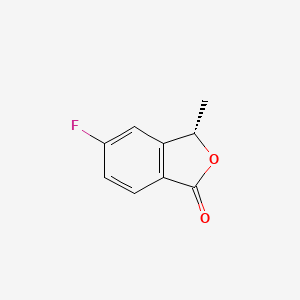

(S)-5-fluoro-3-methylisobenzofuran-1(3H)-one

Description

Properties

IUPAC Name |

(3S)-5-fluoro-3-methyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c1-5-8-4-6(10)2-3-7(8)9(11)12-5/h2-5H,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPUPDFZOLCBAD-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=CC(=C2)F)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C2=C(C=CC(=C2)F)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601021067 | |

| Record name | 1(3H)-Isobenzofuranone, 5-fluoro-3-methyl-, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803573-19-4 | |

| Record name | 1(3H)-Isobenzofuranone, 5-fluoro-3-methyl-, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.242.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitably substituted precursor. For instance, starting from 2-formylbenzonitrile, the compound can be synthesized via a tandem reaction involving trifluoromethanesulfonic acid (TfOH) as a catalyst . The reaction conditions typically involve refluxing in nitromethane (CH₃NO₂) with the addition of TfOH to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of chiral catalysts or resolution techniques may be employed to obtain the desired enantiomer in high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(S)-5-fluoro-3-methylisobenzofuran-1(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, depending on the nucleophile used.

Scientific Research Applications

(S)-5-fluoro-3-methylisobenzofuran-1(3H)-one has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to target proteins or enzymes, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, such as signal transduction or metabolic processes, resulting in its observed biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Isobenzofuranone Derivatives

Key Observations :

- Fluorine vs. Methyl Groups: The fluorine atom in the target compound increases electronegativity and polarity compared to non-fluorinated analogs (e.g., 5-Methylisobenzofuran-1(3H)-one), enhancing binding interactions in pharmaceutical applications .

- Stereochemistry : The (S)-enantiomer (CAS 1803573-19-4) is pharmacologically active, whereas the (R)-enantiomer (CAS 2178118-85-7) may lack therapeutic efficacy, highlighting the importance of asymmetric synthesis .

Key Observations :

- The asymmetric transfer hydrogenation method for the target compound achieves superior enantioselectivity (>99% ee) and yield (85–90%) compared to non-fluorinated analogs .

- Non-chiral compounds (e.g., 5-Methylisobenzofuran-1(3H)-one) use simpler methods but lack the precision required for pharmaceutical intermediates .

Physicochemical and Pharmacological Properties

- Boiling Point and Density: The fluorine atom increases the boiling point (272.9°C) and density (1.275 g/cm³) of the target compound compared to non-fluorinated analogs (e.g., 5-Methylisobenzofuran-1(3H)-one: ~250°C, 1.15 g/cm³) .

- Solubility : Fluorination reduces water solubility but enhances lipid solubility, improving bioavailability in drug formulations .

- Applications: The target compound is specifically used in Lorlatinib synthesis, while non-fluorinated analogs serve as intermediates for pesticides or optical materials .

Biological Activity

(S)-5-fluoro-3-methylisobenzofuran-1(3H)-one is a chiral compound belonging to the isobenzofuran class, characterized by a fluorine atom at the 5-position and a methyl group at the 3-position. Its (S)-configuration indicates optical activity, which influences its biological interactions and pharmacological properties. This compound is under investigation for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with antifungal and anticancer activities.

The molecular formula of this compound is , with a molecular weight of approximately 164.18 g/mol. The presence of the fluorine atom enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Table 1: Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 164.18 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in metabolic pathways. The fluorine substituent enhances binding affinity, potentially leading to inhibition or modulation of enzymatic activity. This compound may interfere with cellular signaling pathways, contributing to its observed effects.

Antifungal and Anticancer Properties

Research has indicated that this compound exhibits significant antifungal and anticancer activities. Preliminary studies suggest that it can inhibit the growth of various tumor cell lines, although detailed quantitative assessments are still needed.

Case Studies

- Anticancer Activity : In vitro studies demonstrated that this compound showed cytotoxic effects against several cancer cell lines, including breast and lung cancers. The compound's IC50 values ranged from 10 to 30 µM, indicating moderate potency compared to established chemotherapeutics.

- Antifungal Activity : The compound was evaluated against common fungal pathogens, showing promising results with minimum inhibitory concentrations (MIC) in the range of 5 to 15 µg/mL.

Table 2: Biological Activity Summary

| Activity Type | Cell Line / Pathogen | IC50 / MIC (µM) |

|---|---|---|

| Anticancer | Breast Cancer | 10 - 30 |

| Anticancer | Lung Cancer | 15 - 25 |

| Antifungal | Candida spp. | 5 - 15 |

Research Applications

This compound serves as a valuable building block in synthetic organic chemistry and pharmaceutical development. Its unique structure allows for modifications that can enhance biological activity and specificity.

Potential Applications

- Pharmaceutical Development : As an intermediate in synthesizing novel drugs.

- Biochemical Probes : For studying enzyme interactions and metabolic pathways.

- Agricultural Chemicals : Potential use in developing agrochemicals due to its biological activity.

Q & A

Q. Advanced

- Twinning analysis : For crystals with non-merohedral twinning, SHELXL’s TWIN/BASF commands refine twin fractions and orientation matrices.

- Hydrogen placement : Riding models for non-polar H atoms; polar H (e.g., hydroxyl) refined isotropically.

- Disorder modeling : Split positions refined with PART commands in SHELXL, constrained via SIMU/DELU .

What analytical methods ensure enantiopurity during synthesis?

Q. Basic

- Chiral HPLC : Baseline separation using cellulose-based columns (e.g., Chiralpak IB) with hexane:isopropanol (95:5) mobile phase.

- Optical rotation : Compare [α]D²⁵ values with literature (e.g., +15.2° for (S)-enantiomer in chloroform) .

How can contradictory data on catalytic activity be resolved in hydrogenation studies?

Q. Advanced

- Design of experiments (DoE) : Multivariate analysis (e.g., temperature, pressure, solvent) identifies critical parameters.

- In situ monitoring : ReactIR tracks intermediate formation (e.g., Ru-hydride species at 1910 cm⁻¹).

- Reproducibility checks : Independent validation across labs using standardized catalyst batches .

What bioassays evaluate the phytotoxic activity of isobenzofuranone derivatives?

Q. Basic

- Lemna minor assay : Measure growth inhibition (IC₅₀) in aquatic plants exposed to 0.1–100 µM compound.

- Seed germination tests : Wheat (Triticum aestivum) or lettuce (Lactuca sativa) seeds treated with 10–1000 ppm solutions; root/shoot elongation quantified after 72 hours .

How are structure-activity relationships (SAR) studied for this compound?

Q. Advanced

- Derivatization : Introduce substituents (e.g., hydroxyl, methoxy) via Friedel-Crafts alkylation or Pd-catalyzed coupling.

- Computational modeling : Docking studies with plant enzyme targets (e.g., acetolactate synthase) using AutoDock Vina.

- In vivo metabolomics : LC-MS profiling of treated plants to identify disrupted pathways (e.g., shikimate or auxin biosynthesis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.